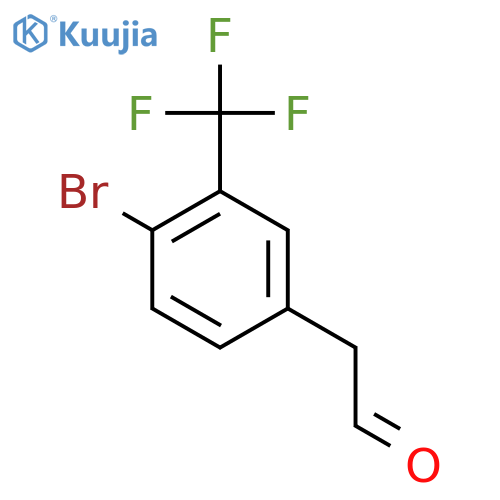

Cas no 2229127-33-5 (2-4-bromo-3-(trifluoromethyl)phenylacetaldehyde)

2-4-bromo-3-(trifluoromethyl)phenylacetaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-4-bromo-3-(trifluoromethyl)phenylacetaldehyde

- 2229127-33-5

- EN300-1943698

- 2-[4-bromo-3-(trifluoromethyl)phenyl]acetaldehyde

- SCHEMBL7861160

-

- インチ: 1S/C9H6BrF3O/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,4-5H,3H2

- InChIKey: UFNPOYIGOOMGAL-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(CC=O)=CC=1C(F)(F)F

計算された属性

- せいみつぶんしりょう: 265.95541g/mol

- どういたいしつりょう: 265.95541g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 17.1Ų

2-4-bromo-3-(trifluoromethyl)phenylacetaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1943698-0.05g |

2-[4-bromo-3-(trifluoromethyl)phenyl]acetaldehyde |

2229127-33-5 | 0.05g |

$768.0 | 2023-09-17 | ||

| Enamine | EN300-1943698-0.5g |

2-[4-bromo-3-(trifluoromethyl)phenyl]acetaldehyde |

2229127-33-5 | 0.5g |

$877.0 | 2023-09-17 | ||

| Enamine | EN300-1943698-0.1g |

2-[4-bromo-3-(trifluoromethyl)phenyl]acetaldehyde |

2229127-33-5 | 0.1g |

$804.0 | 2023-09-17 | ||

| Enamine | EN300-1943698-1.0g |

2-[4-bromo-3-(trifluoromethyl)phenyl]acetaldehyde |

2229127-33-5 | 1g |

$1086.0 | 2023-06-01 | ||

| Enamine | EN300-1943698-2.5g |

2-[4-bromo-3-(trifluoromethyl)phenyl]acetaldehyde |

2229127-33-5 | 2.5g |

$1791.0 | 2023-09-17 | ||

| Enamine | EN300-1943698-10g |

2-[4-bromo-3-(trifluoromethyl)phenyl]acetaldehyde |

2229127-33-5 | 10g |

$3929.0 | 2023-09-17 | ||

| Enamine | EN300-1943698-1g |

2-[4-bromo-3-(trifluoromethyl)phenyl]acetaldehyde |

2229127-33-5 | 1g |

$914.0 | 2023-09-17 | ||

| Enamine | EN300-1943698-0.25g |

2-[4-bromo-3-(trifluoromethyl)phenyl]acetaldehyde |

2229127-33-5 | 0.25g |

$840.0 | 2023-09-17 | ||

| Enamine | EN300-1943698-10.0g |

2-[4-bromo-3-(trifluoromethyl)phenyl]acetaldehyde |

2229127-33-5 | 10g |

$4667.0 | 2023-06-01 | ||

| Enamine | EN300-1943698-5g |

2-[4-bromo-3-(trifluoromethyl)phenyl]acetaldehyde |

2229127-33-5 | 5g |

$2650.0 | 2023-09-17 |

2-4-bromo-3-(trifluoromethyl)phenylacetaldehyde 関連文献

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

4. Book reviews

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

S. Ahmed Chem. Commun., 2009, 6421-6423

2-4-bromo-3-(trifluoromethyl)phenylacetaldehydeに関する追加情報

Recent Advances in the Application of 2-4-bromo-3-(trifluoromethyl)phenylacetaldehyde (CAS: 2229127-33-5) in Chemical Biology and Pharmaceutical Research

In recent years, the compound 2-4-bromo-3-(trifluoromethyl)phenylacetaldehyde (CAS: 2229127-33-5) has emerged as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents. This aldehyde derivative, characterized by its bromo and trifluoromethyl substituents, has garnered significant attention due to its unique chemical properties and potential applications in drug discovery. The presence of these functional groups enhances its reactivity and makes it a versatile building block for the construction of complex molecular architectures.

Recent studies have focused on the utilization of 2-4-bromo-3-(trifluoromethyl)phenylacetaldehyde in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, researchers have employed this compound in the development of kinase inhibitors, where its structural features facilitate interactions with specific amino acid residues in the ATP-binding pocket of kinases. The trifluoromethyl group, in particular, has been shown to improve binding affinity and metabolic stability, making it a valuable moiety in medicinal chemistry.

One notable application of 2-4-bromo-3-(trifluoromethyl)phenylacetaldehyde is in the synthesis of proteolysis-targeting chimeras (PROTACs), a promising class of therapeutics that degrade disease-causing proteins. The aldehyde functionality of this compound allows for efficient conjugation to E3 ligase ligands, enabling the design of bifunctional molecules that recruit ubiquitin ligases to target proteins. Recent preclinical studies have demonstrated the efficacy of PROTACs derived from this aldehyde in degrading oncogenic proteins, highlighting its potential in cancer therapy.

In addition to its role in PROTAC development, 2-4-bromo-3-(trifluoromethyl)phenylacetaldehyde has been explored in the synthesis of covalent inhibitors. The bromo substituent serves as a handle for further functionalization, enabling the introduction of electrophilic warheads that form irreversible bonds with target proteins. This approach has been successfully applied in the design of inhibitors for cysteine proteases and other enzymes with nucleophilic active sites, offering new avenues for the treatment of infectious diseases and inflammatory disorders.

Recent advancements in synthetic methodologies have also expanded the utility of 2-4-bromo-3-(trifluoromethyl)phenylacetaldehyde. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce diverse aryl and heteroaryl groups at the bromo position, further diversifying the chemical space accessible from this scaffold. These synthetic strategies have enabled the rapid generation of compound libraries for high-throughput screening, accelerating the discovery of lead compounds with desirable pharmacological properties.

Despite its promising applications, challenges remain in the large-scale production and handling of 2-4-bromo-3-(trifluoromethyl)phenylacetaldehyde. Its sensitivity to oxidation and moisture necessitates careful storage and handling under inert conditions. Recent efforts have focused on developing stable formulations and improved synthetic routes to enhance its practicality for industrial-scale applications. These advancements are expected to further solidify its role as a cornerstone in modern drug discovery efforts.

In conclusion, 2-4-bromo-3-(trifluoromethyl)phenylacetaldehyde (CAS: 2229127-33-5) represents a valuable tool in chemical biology and pharmaceutical research. Its unique structural features and versatility in synthetic transformations make it an indispensable building block for the development of novel therapeutics. Ongoing research continues to uncover new applications for this compound, underscoring its importance in addressing unmet medical needs. Future studies will likely explore its potential in emerging therapeutic modalities, further expanding its impact on the field.

2229127-33-5 (2-4-bromo-3-(trifluoromethyl)phenylacetaldehyde) 関連製品

- 1427374-63-7(7-fluoro-8-methyl-1,2,4triazolo4,3-apyridine)

- 2138570-15-5(1-chloro-N-[1-(methoxymethyl)cyclopropyl]-N-methylmethanesulfonamide)

- 1146-98-1(Bromindione)

- 1365159-04-1(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid)

- 886363-52-6((2-Diisopropylamino-ethyl)thiourea)

- 2228318-19-0(1-(2-fluoro-6-nitrophenyl)cyclobutylmethanol)

- 91900-26-4(4-ethoxy-3-methylbenzoyl Chloride)

- 1536048-32-4(3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid)

- 1806834-61-6(Ethyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-acetate)

- 2172314-05-3(5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acid)